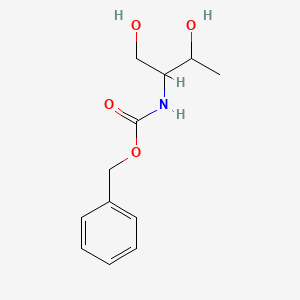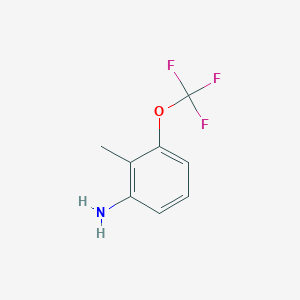![molecular formula C20H25N5O7S2 B12291752 2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[[(2E)-2-(2-amino-1,3-tiazol-4-il)-2-metoxiiminoacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxilato de 2,2-dimetilpropanoyloximetil es un complejo compuesto orgánico que pertenece a la clase de antibióticos betalactámicos. Estos compuestos son conocidos por su actividad antibacteriana de amplio espectro y se utilizan comúnmente en el tratamiento de diversas infecciones bacterianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-[[(2E)-2-(2-amino-1,3-tiazol-4-il)-2-metoxiiminoacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxilato de 2,2-dimetilpropanoyloximetil normalmente implica múltiples pasos, incluida la formación del anillo betalactámico, la introducción del anillo tiazol y la unión de las cadenas laterales. Las condiciones de reacción a menudo requieren el uso de catalizadores específicos, disolventes y control de temperatura para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se lleva a cabo en reactores a gran escala con un control preciso de los parámetros de reacción. El proceso puede implicar reactores de flujo continuo, sistemas de monitoreo automatizados y técnicas de purificación como cristalización y cromatografía para lograr productos de alta calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales o reemplazar los existentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel crucial en la determinación del resultado de la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como molécula modelo para estudiar mecanismos de reacción, estereoquímica y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, sirve como herramienta para investigar mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antibacterianos.
Medicina
Médicamente, este compuesto se explora por su potencial para tratar diversas infecciones bacterianas, especialmente las causadas por cepas resistentes.
Industria
En la industria farmacéutica, se utiliza en la formulación de nuevos medicamentos antibióticos y en el estudio de sistemas de administración de fármacos.
Mecanismo De Acción
El compuesto ejerce sus efectos antibacterianos al inhibir la síntesis de las paredes celulares bacterianas. Se dirige a enzimas específicas involucradas en la unión cruzada de las cadenas de peptidoglicano, lo que lleva a la lisis celular y la muerte. Las vías moleculares involucradas incluyen la inhibición de proteínas de unión a penicilina (PBP) y la interrupción de la integridad de la pared celular bacteriana.
Comparación Con Compuestos Similares
Compuestos similares
Penicilina: Otro antibiótico betalactámico con un mecanismo de acción similar.
Cefalosporina: Una clase de antibióticos betalactámicos con un espectro de actividad más amplio.
Carbapenem: Conocidos por su efectividad contra bacterias multirresistentes.
Singularidad
Lo que diferencia al 7-[[(2E)-2-(2-amino-1,3-tiazol-4-il)-2-metoxiiminoacetil]amino]-3-metil-8-oxo-5-tia-1-azabiciclo[4.2.0]oct-3-eno-2-carboxilato de 2,2-dimetilpropanoyloximetil son sus características estructurales únicas, que pueden conferir una mayor estabilidad, potencia y resistencia a la degradación bacteriana en comparación con otros antibióticos betalactámicos.
Propiedades
Fórmula molecular |
C20H25N5O7S2 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+ |
Clave InChI |
FMKOGWMJYXXZSN-BHGWPJFGSA-N |
SMILES isomérico |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N/OC)/C3=CSC(=N3)N |
SMILES canónico |
CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[11-[3-(Dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291673.png)


![[6-Acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B12291692.png)

![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)

![4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine](/img/structure/B12291729.png)

![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;chloride](/img/structure/B12291740.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)

